PI3K/mTOR Inhibitor-3
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Overview
Description
PI3K/mTOR Inhibitor-3 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways play critical roles in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is commonly associated with various cancers and other diseases, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of 3-amidoquinoline derivatives. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . For example, a three-neck round bottom flask may be used to combine 3-amidoquinoline with commercially available 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide, along with a palladium catalyst and a base like potassium carbonate in a solvent mixture of dioxane and water .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow synthesis techniques and the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
PI3K/mTOR Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
PI3K/mTOR Inhibitor-3 has a wide range of scientific research applications, including:
Mechanism of Action
PI3K/mTOR Inhibitor-3 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth . The compound specifically targets the ATP-binding sites of both PI3K and mTOR, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
GDC-0077: A PI3K inhibitor that targets the PI3Kα isoform and is used in cancer therapy.
Alpelisib: An FDA-approved PI3K inhibitor for the treatment of breast cancer.
Idelalisib: A PI3Kδ-specific inhibitor used in the treatment of hematologic malignancies.
Uniqueness
PI3K/mTOR Inhibitor-3 is unique in its dual inhibition of both PI3K and mTOR, providing a broader spectrum of activity compared to isoform-specific inhibitors. This dual inhibition can potentially overcome resistance mechanisms that arise from targeting a single enzyme .
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-methyl-8-(6-methylpyridin-3-yl)-1-piperidin-4-ylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C22H23N5O/c1-14-3-4-16(12-24-14)15-5-6-19-18(11-15)21-20(13-25-19)26(2)22(28)27(21)17-7-9-23-10-8-17/h3-6,11-13,17,23H,7-10H2,1-2H3 |
InChI Key |
LNQQYBUEVDGDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCNCC5)C |
Origin of Product |
United States |
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